3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The structure of this compound includes a pyrrolidin-2-one ring substituted with a 6-methylpyridin-2-yloxy group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions can be tuned by using specific oxidants and additives to achieve the desired selectivity.
Chemical Reactions Analysis
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Common reagents used in these reactions include oxidants and additives that help achieve the desired selectivity. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles.
Scientific Research Applications
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In biology and medicine, pyrrolidin-2-ones are known for their potent biological activities, making them valuable in drug discovery and development . Additionally, this compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique substitution of the 6-methylpyridin-2-yloxy group in this compound distinguishes it from other pyrrolidine derivatives, providing it with unique reactivity and biological activities.
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-2-4-9(12-7)14-8-5-6-11-10(8)13/h2-4,8H,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUONLKFYMOZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.